2-(3,5-dimethylphenoxy)-N-3-pyridinylpropanamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- Development of Chain-Breaking Antioxidants : A study focused on synthesizing a series of compounds with antioxidant properties, including those with structural similarities to "2-(3,5-dimethylphenoxy)-N-3-pyridinylpropanamide". The research highlighted the synthesis route and the potential of these compounds as antioxidants, providing a foundation for further exploration of related chemical entities (Wijtmans et al., 2004).
Biological Activities and Applications
- Antiproliferative Effects and DNA Binding : Compounds structurally related to "this compound" have been evaluated for their antiproliferative properties against cancer cell lines, along with their ability to interact with DNA and proteins. These studies provide insights into the potential therapeutic applications of such compounds in treating cancer (Casini et al., 2006).
Chemical Properties and Mechanisms
- Oxidative Coupling Polymerization : Research into the oxidative coupling polymerization of phenols, related to the structural framework of "this compound", has revealed methods for producing high molecular weight polymers. This work informs the chemical synthesis and potential industrial applications of related compounds (Shibasaki et al., 2007).
Herbicidal Activity
- Synthesis and Herbicidal Activity : Investigations into derivatives with core structures similar to "this compound" have explored their synthesis and evaluated their potential as herbicides. These studies highlight the agrochemical applications of such compounds, offering a route to new herbicidal agents (Liu et al., 2008).
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-12(2)9-15(8-11)20-13(3)16(19)18-14-5-4-6-17-10-14/h4-10,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMZNWHVRNKHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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